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3-(2,3-Difluorophenyl)isoxaZol-5-amine

Cat. No.: B13886469
M. Wt: 196.15 g/mol
InChI Key: LULMNWNWPJJTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Difluorophenyl)isoxazol-5-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features an isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, which is a privileged scaffold in drug discovery due to its wide spectrum of biological activities . The 5-amino group on the isoxazole ring and the 2,3-difluorophenyl substitution at the 3-position make this molecule a valuable building block for the synthesis of more complex, fused heterocyclic systems and for probing structure-activity relationships (SAR) in drug candidate optimization . Research Applications and Biological Potential: While research on this specific compound is evolving, its structural analogs and the isoxazole core are well-established in scientific literature. Isoxazole derivatives are renowned for their diverse therapeutic potential, including demonstrated antimicrobial , anticancer , anti-inflammatory , and antioxidant activities . The substitution pattern on the phenyl ring is a critical determinant of biological activity and binding affinity to target proteins. For instance, research on similar compounds has shown that fluorinated phenyl rings can enhance properties such as metabolic stability and membrane permeability . Furthermore, such compounds have been investigated as potent antagonists of key intracellular signaling proteins like EPAC (Exchange Protein directly Activated by cAMP), which plays a role in various disease states . Value for Researchers: This compound serves as a versatile key intermediate for synthesizing novel fused isoxazole structures, such as pyrazolo[4,3-d]isoxazoles and isoxazolo[4,5-c]pyridazines, which are often explored for their enhanced pharmacological profiles . It is an essential reagent for researchers working in hit-to-lead optimization, aiming to develop new therapeutic agents for treating infections, cancer, and inflammatory diseases. Molecular docking and DFT studies on similar structures suggest strong binding affinities to bacterial enzymes and provide deep insights into their electronic properties and stability . Handling and Usage Note: This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F2N2O B13886469 3-(2,3-Difluorophenyl)isoxaZol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F2N2O

Molecular Weight

196.15 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6F2N2O/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,12H2

InChI Key

LULMNWNWPJJTCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NOC(=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 2,3 Difluorophenyl Isoxazol 5 Amine

Established Synthetic Pathways for Isoxazole (B147169) Scaffold Construction

The construction of the isoxazole ring can be achieved through several reliable synthetic strategies. These methods offer access to a wide variety of substituted isoxazoles by varying the starting materials and reaction conditions.

[3+2] Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes and Alkenes)

The [3+2] cycloaddition reaction, particularly the Huisgen 1,3-dipolar cycloaddition, is a powerful and widely employed method for the synthesis of the isoxazole nucleus. organic-chemistry.org This reaction involves the concert or stepwise addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or an alkene. chemicalbook.com

Nitrile oxides, which are key intermediates in this process, can be generated in situ from various precursors to avoid their isolation due to their reactive nature. Common methods for nitrile oxide generation include the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of primary nitro compounds. nih.gov The choice of dipolarophile determines the final substitution pattern and saturation level of the isoxazole ring. The reaction of nitrile oxides with alkynes leads directly to isoxazoles, while alkenes yield isoxazolines, which can be subsequently oxidized to isoxazoles if required. The regioselectivity of the cycloaddition is a critical aspect, often controlled by steric and electronic factors of both the nitrile oxide and the dipolarophile. doi.org

Condensation and Cyclization Approaches in Isoxazole Ring Formation

A cornerstone in isoxazole synthesis is the reaction of hydroxylamine (B1172632) with a three-carbon component, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. organic-chemistry.org This approach involves a condensation reaction to form an oxime intermediate, followed by an intramolecular cyclization and dehydration to furnish the aromatic isoxazole ring.

The reaction of β-diketones with hydroxylamine is a classic and reliable method that yields 3,5-disubstituted isoxazoles. Similarly, α,β-unsaturated ketones and aldehydes can react with hydroxylamine to afford isoxazoles, often with regiochemical considerations depending on the substitution pattern of the starting material. A particularly relevant pathway for the synthesis of 5-aminoisoxazoles is the cyclization of β-ketonitriles with hydroxylamine. organic-chemistry.org The regioselectivity of this reaction, yielding either the 3-amino- or 5-aminoisoxazole, can often be controlled by the reaction conditions, such as pH and temperature. rhhz.net For instance, basic conditions at elevated temperatures often favor the formation of 5-aminoisoxazoles. rhhz.net

Multicomponent Reaction Strategies for Isoxazole Synthesis

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including isoxazoles. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains substantial portions of all the reactants.

Several MCRs have been developed for the synthesis of isoxazole derivatives. A common strategy involves the one-pot reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. This approach allows for the rapid assembly of substituted isoxazol-5(4H)-ones, which can be further functionalized. Various catalysts, including organocatalysts and green catalysts, have been employed to promote these reactions under mild and environmentally benign conditions. The operational simplicity and the ability to generate molecular diversity quickly make MCRs an attractive strategy in modern organic synthesis.

Targeted Synthetic Approaches to 3-(2,3-Difluorophenyl)isoxazol-5-amine

The synthesis of the specifically substituted this compound requires a strategic approach that combines the synthesis of appropriate precursors with a regioselective ring-forming reaction.

Synthesis of Precursor Molecules for Isoxazole Annulation

A key precursor for the targeted synthesis of this compound via a condensation/cyclization strategy is 2,3-Difluorobenzoylacetonitrile . This β-ketonitrile incorporates the required 2,3-difluorophenyl moiety and the nitrile group necessary for the formation of the 5-amino-substituted isoxazole. The synthesis of this precursor would likely involve the Claisen condensation of an appropriate 2,3-difluorobenzoyl derivative (e.g., methyl 2,3-difluorobenzoate) with acetonitrile.

Alternatively, for a [3+2] cycloaddition approach, the precursor would be 2,3-difluorobenzaldehyde (B42452) oxime . This can be prepared by the condensation of 2,3-difluorobenzaldehyde with hydroxylamine. The oxime can then be converted in situ to the corresponding 2,3-difluorobenzonitrile (B1214704) oxide for the cycloaddition step. Methods for the dehydration of aldoximes to nitriles are well-established and include reagents like N-halosuccinimide or hypervalent iodine compounds. chemicalbook.com

Precursor MoleculeSynthetic Utility
2,3-DifluorobenzoylacetonitrileKey intermediate for condensation with hydroxylamine to form the 3-(2,3-difluorophenyl)-5-aminoisoxazole ring system.
2,3-Difluorobenzaldehyde OximePrecursor for the in situ generation of 2,3-difluorobenzonitrile oxide for [3+2] cycloaddition reactions.

Regioselective Assembly of the Isoxazole Ring System Bearing the Difluorophenyl Moiety

The regioselective formation of the this compound can be achieved through the careful selection of reaction conditions. A highly plausible and regioselective route is the cyclization of 2,3-difluorobenzoylacetonitrile with hydroxylamine. organic-chemistry.org

Based on established methodologies for the synthesis of 5-aminoisoxazoles from β-ketonitriles, the reaction would proceed as follows:

Nucleophilic attack of hydroxylamine: The hydroxylamine can attack either the ketone or the nitrile group of 2,3-difluorobenzoylacetonitrile.

Regiocontrol: To favor the formation of the 5-aminoisoxazole isomer, the reaction is typically carried out under basic conditions (pH > 8) and at elevated temperatures (e.g., 100 °C). rhhz.net Under these conditions, the hydroxylamine preferentially reacts with the more electrophilic ketone carbonyl, leading to an oxime intermediate.

Cyclization and Dehydration: The intermediate oxime then undergoes an intramolecular cyclization where the oxime nitrogen attacks the nitrile carbon, followed by tautomerization and dehydration to yield the aromatic this compound.

An alternative, though potentially less direct, approach would be the [3+2] cycloaddition of in situ generated 2,3-difluorobenzonitrile oxide with a suitable amino-substituted dipolarophile. However, the condensation-cyclization of the corresponding β-ketonitrile generally offers a more straightforward and regioselective pathway to the desired 5-aminoisoxazole. organic-chemistry.orgrhhz.net

Reaction TypeReactantsKey ConditionsProduct
Condensation-Cyclization2,3-Difluorobenzoylacetonitrile, HydroxylamineBasic (pH > 8), High Temperature (~100 °C)This compound
[3+2] Cycloaddition2,3-Difluorobenzonitrile Oxide, Amino-alkyne/alkeneVaries3-(2,3-Difluorophenyl)isoxazole derivative

Strategies for the Introduction and Functionalization of the 2,3-Difluorophenyl Substituent

The primary and most direct strategy for incorporating the 2,3-difluorophenyl moiety into the isoxazole scaffold is through the selection of an appropriately substituted starting material. The synthesis of 3-aryl-5-aminoisoxazoles is reliably achieved via the cyclization of a β-ketonitrile with hydroxylamine. doi.orgorganic-chemistry.org

For the target compound, this compound, this involves the condensation of 2,3-Difluorobenzoylacetonitrile with hydroxylamine hydrochloride. finetechnology-ind.comchemicalbook.com In this reaction, the 2,3-difluorophenyl group is already present in the acyclic precursor, and the subsequent ring-forming reaction constructs the isoxazole core around it. The regioselectivity of this cyclization is crucial; under basic conditions (pH > 8) and elevated temperatures, hydroxylamine preferentially attacks the ketone carbonyl, leading to the desired 5-aminoisoxazole isomer. organic-chemistry.org This method ensures that the difluorinated phenyl group is precisely positioned at the C3 position of the final isoxazole ring.

Functionalization of the 2,3-difluorophenyl ring itself, once part of the isoxazole system, is less common due to the relative inertness of the C-F bonds and the potential for competing reactions with the heterocyclic ring. Therefore, introducing the substituent via the starting material is the most efficient and widely adopted approach.

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methodologies. The synthesis of fluorinated isoxazoles like this compound benefits from such advanced techniques.

Metal-Catalyzed Methodologies in Fluorinated Isoxazole Synthesis

While the classic condensation method is metal-free, several metal-catalyzed approaches have been developed for the synthesis of fluorinated isoxazoles, offering alternative pathways with high efficiency and selectivity.

Copper Catalysis: A one-pot protocol using a copper(I) catalyst allows for the construction of fluoroalkylated isoxazoles directly from commercially available amines and terminal alkynes. organic-chemistry.orgacs.org This method involves a cascade sequence and is noted for its operational simplicity, scalability, and broad functional group tolerance.

Gold and Silver Catalysis: A tandem protocol for synthesizing 4-fluoroisoxazoles has been developed using a gold-catalyzed intramolecular cyclization of 2-alkynone O-methyl oximes, followed by an electrophilic fluorination step with a reagent like Selectfluor. acs.org This cascade process provides direct access to fluorinated isoxazoles under mild, room-temperature conditions. To enhance cost-effectiveness, related methodologies employing a less expensive silver catalyst have also been explored. olemiss.edu

Table 1: Overview of Metal-Catalyzed Syntheses for Fluorinated Isoxazoles

Catalyst Reaction Type Key Reactants Noteworthy Features
Copper(I) Iodide One-pot cascade Amines, Alkynes Operationally simple, scalable, regioselective. organic-chemistry.orgacs.org
(IPr)AuCl / AgOTs Cascade cyclization-fluorination 2-Alkynone O-methyl oximes Proceeds at room temperature, high yields. acs.org
Silver Catalyst Cyclization-fluorination 2-Alkynone O-methyl oximes More cost-effective alternative to gold catalysis. olemiss.edu

Metal-Free Synthetic Routes for Isoxazole Derivatives

Metal-free synthesis remains a cornerstone of isoxazole chemistry, avoiding the cost, toxicity, and purification challenges associated with metal catalysts. rsc.org

The most prominent metal-free routes include:

Condensation with Hydroxylamine: As previously discussed, the reaction between a β-ketonitrile (e.g., 2,3-difluorobenzoylacetonitrile) and hydroxylamine is a robust and direct metal-free method for producing 3-aryl-5-aminoisoxazoles. doi.orgorganic-chemistry.org

1,3-Dipolar Cycloaddition: This classic approach involves the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or enamine. rsc.org The nitrile oxide can be generated in situ from an oxime precursor, and the subsequent cycloaddition forms the isoxazole ring. Base-mediated, metal-free protocols utilizing this reaction have been developed for the multigram synthesis of aminoisoxazoles. rsc.org

Application of Green Chemistry Principles

The synthesis of isoxazoles has been a fertile ground for the application of green chemistry principles, aiming to reduce environmental impact through the use of safer solvents, alternative energy sources, and reusable catalysts.

Aqueous Media: Many modern isoxazole syntheses are performed in water, eliminating the need for hazardous organic solvents. One-pot, three-component reactions of aldehydes, β-ketoesters, and hydroxylamine hydrochloride have been successfully carried out in aqueous media. mdpi.comsemnan.ac.ir

Ultrasound and Microwave Irradiation: Sonochemistry and microwave-assisted synthesis are effective non-conventional energy sources that can dramatically accelerate reaction rates, improve yields, and reduce the formation of byproducts. mdpi.compreprints.orgnih.gov Ultrasound has been used to facilitate one-pot, multi-component syntheses of isoxazoles in water. mdpi.compreprints.org

Catalyst Reusability: The development of recyclable catalysts aligns with green chemistry goals. For instance, the water extract of orange fruit peel ash (WEOFPA), an agro-waste product, has been employed as an efficient, inexpensive, and reusable catalyst for the synthesis of isoxazol-5(4H)-ones under solvent-free conditions. nih.gov Natural energy sources, such as sunlight, have also been utilized to drive these reactions, further enhancing their green credentials. semnan.ac.ir

Chemical Reactivity and Derivatization Strategies for this compound

The chemical utility of this compound is largely defined by the reactivity of its 5-amino group, which serves as a versatile handle for further molecular elaboration.

Functional Group Transformations Involving the 5-Amine Moiety

The primary amine at the C5 position of the isoxazole ring behaves as a typical, albeit slightly deactivated, arylamine and can undergo a variety of standard N-functionalization reactions. These transformations are critical for generating derivatives with modulated biological and physicochemical properties.

Amide and α-Amino Acid Formation: A highly chemoselective reaction has been demonstrated between 5-aminoisoxazoles and α-diazocarbonyl compounds. nih.govacs.org The reaction outcome is dictated by the conditions:

Under thermal conditions , a Wolff rearrangement occurs, leading exclusively to the formation of N-isoxazole amides .

In the presence of a rhodium catalyst (Rh₂(Oct)₄) , an N-H insertion reaction takes place, yielding α-amino acid derivatives of the N-isoxazole. nih.govacs.org

Sulfonamide Formation: The 5-amino group can be readily reacted with sulfonyl chlorides to produce the corresponding sulfonamides. For example, reaction of a 5-aminoisoxazole with p-acetaminobenzene sulfonyl chloride in a suitable solvent yields the 5-sulfanilamidoisoxazole derivative. google.com

Enamine Formation: Reaction with activated enol ethers can convert the primary amine into an isoxazolyl enamine, which can serve as an intermediate for further cyclizations and functionalizations.

Table 2: Selected Derivatization Reactions of the 5-Amine Moiety

Reagent(s) Conditions Product Functional Group Reference(s)
α-Diazocarbonyl compound Thermal Amide nih.govacs.org
α-Diazocarbonyl compound Rh₂(Oct)₄ catalyst α-Amino acid ester nih.govacs.org
p-Acetaminobenzene sulfonyl chloride Base Sulfonamide google.com
Fmoc-Osu Na₂CO₃, aq. dioxane Fmoc-carbamate nih.gov
Activated enol ethers Refluxing solvent Enamine

These derivatization strategies underscore the importance of the 5-amine as a key site for molecular diversification, enabling the synthesis of a wide array of complex molecules built upon the 3-(2,3-difluorophenyl)isoxazole core.

Electrophilic and Nucleophilic Substitutions on the Isoxazole Ring System

The reactivity of the isoxazole ring in this compound is significantly influenced by its substituents: the electron-withdrawing 2,3-difluorophenyl group at the C3 position and the electron-donating amino group at the C5 position.

Electrophilic Substitution:

The isoxazole ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophiles than benzene. However, electrophilic substitution is possible, and the regiochemical outcome is dictated by the electronic nature of the ring substituents. The most electron-rich carbon atom in the isoxazole nucleus is typically the C4 position.

In the case of this compound, the powerful electron-donating amino group (-NH₂) at the C5 position strongly activates the ring for electrophilic aromatic substitution. Through resonance, the amino group increases the electron density primarily at the C4 position (ortho to the amine). This activating effect overrides the deactivating influence of the ring nitrogen atom and the electron-withdrawing 2,3-difluorophenyl group. Consequently, electrophilic substitution reactions such as halogenation, nitration, and acylation are predicted to occur selectively at the C4 position.

Table 1: Predicted Electrophilic Substitution Reactions at the C4 Position

Reaction Type Reagent Expected Product
Bromination Br₂ in Acetic Acid 4-Bromo-3-(2,3-difluorophenyl)isoxazol-5-amine
Nitration HNO₃/H₂SO₄ 3-(2,3-Difluorophenyl)-4-nitroisoxazol-5-amine

This interactive table outlines the expected outcomes of electrophilic substitution on the isoxazole ring, based on the directing effect of the C5-amino group.

Nucleophilic Substitution:

Nucleophilic substitution on the carbon atoms of an isoxazole ring is generally challenging unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups. For this compound, the ring possesses only C-H bonds (at C4) and the C-NH₂ bond (at C5), neither of which are readily displaced by nucleophiles under standard conditions.

However, studies on related isoxazole systems demonstrate that nucleophilic aromatic substitution (SNAr) is feasible at the C5 position if a potent leaving group, such as a nitro group (-NO₂), is present. mdpi.comrsc.orgresearchgate.net By analogy, if the amino group of the title compound were converted into a better leaving group (e.g., a diazonium salt), nucleophilic attack at C5 could be possible. Direct nucleophilic substitution on the C-H bond at the C4 position is not a favored pathway.

Reactivity and Transformations of the 2,3-Difluorophenyl Group

The 2,3-difluorophenyl substituent is an electron-deficient aromatic ring, which makes it susceptible to nucleophilic attack while being deactivated towards electrophilic substitution. The fluorine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions and can participate in certain metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The presence of two electron-withdrawing fluorine atoms, along with the deactivating effect of the attached isoxazole ring, makes the phenyl ring electrophilic enough to undergo SNAr reactions. wikipedia.orgchemistrysteps.com In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a fluoride (B91410) ion. libretexts.org

The substitution will preferentially occur at the positions ortho or para to the activating (electron-withdrawing) isoxazole group. In this molecule, the fluorine at the C2 position is ortho to the isoxazole, while the fluorine at the C3 position is meta. Therefore, nucleophilic attack is strongly favored at the C2 position, leading to the selective displacement of the C2-fluorine.

Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Reagent Example Expected Product at C2
Alkoxide Sodium Methoxide (NaOMe) 3-(2-Methoxy-3-fluorophenyl)isoxazol-5-amine
Amine Ammonia (NH₃) 3-(2-Amino-3-fluorophenyl)isoxazol-5-amine
Thiolate Sodium Thiophenoxide (NaSPh) 3-(2-(Phenylthio)-3-fluorophenyl)isoxazol-5-amine

This interactive table illustrates potential SNAr reactions on the 2,3-difluorophenyl ring, highlighting the preferential substitution at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions:

While C-F bonds are notoriously strong and less reactive in traditional palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, advancements in catalyst design have enabled the use of aryl fluorides as coupling partners. nobelprize.org Using specialized ligands (e.g., bulky, electron-rich phosphines) and specific reaction conditions, transformations like the Suzuki, Stille, or Buchwald-Hartwig amination reactions could potentially be achieved at the C-F positions. acs.orgmdpi.com Similar to SNAr, the C2-F bond would be more susceptible to oxidative addition to the palladium catalyst due to its position ortho to the isoxazole ring.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Ligand Example Expected Product at C2
Suzuki Coupling Phenylboronic Acid Pd(OAc)₂ / SPhos 3-(3-Fluoro-[1,1'-biphenyl]-2-yl)isoxazol-5-amine
Buchwald-Hartwig Amination Morpholine Pd₂(dba)₃ / BrettPhos 3-(3-Fluoro-2-morpholinophenyl)isoxazol-5-amine

This interactive table shows potential cross-coupling reactions, which could functionalize the 2,3-difluorophenyl ring by forming new carbon-carbon or carbon-heteroatom bonds.

Spectroscopic and Advanced Structural Elucidation Studies of 3 2,3 Difluorophenyl Isoxazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3-(2,3-difluorophenyl)isoxazol-5-amine, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, isoxazole (B147169), and amine protons. The protons on the 2,3-difluorophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The single proton at the 4-position of the isoxazole ring (H4) is anticipated to appear as a singlet in the range of δ 6.0-7.0 ppm, a characteristic region for isoxazole protons. rsc.org The two protons of the primary amine group (-NH₂) would likely produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically appearing between δ 4.0 and 6.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display nine unique carbon signals. The carbons of the difluorophenyl ring would be identifiable by their characteristic chemical shifts and, most notably, by their coupling with the fluorine atoms (C-F coupling). The carbons directly bonded to fluorine (C2 and C3) would appear as doublets with large one-bond coupling constants (¹JCF), while other carbons in the ring would show smaller two-, three-, or four-bond couplings. The three carbons of the isoxazole ring (C3, C4, and C5) are expected at approximately δ 160-170 ppm (C3 and C5) and δ 95-105 ppm (C4). rsc.org Theoretical calculations and comparisons with known isoxazole derivatives are crucial for precise assignment. nih.govnih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Couplings (J)
Atom Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm) Predicted C-F Coupling
Isoxazole H46.0 - 7.0s95 - 105-
Amine NH₂4.0 - 6.0br s--
Phenyl H4'7.1 - 7.3m125 - 128ddd, J(C,F)
Phenyl H5'7.3 - 7.5m118 - 122d, J(C,F)
Phenyl H6'7.6 - 7.8m120 - 124d, J(C,F)
Isoxazole C3--160 - 165-
Isoxazole C5--168 - 172-
Phenyl C1'--115 - 120dd, J(C,F)
Phenyl C2'--150 - 154dd, ¹J(C,F) > 240 Hz
Phenyl C3'--148 - 152dd, ¹J(C,F) > 240 Hz

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be rich with characteristic absorption bands. The primary amine group would be identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.comlibretexts.org An N-H bending (scissoring) mode should also be visible around 1580-1650 cm⁻¹. orgchemboulder.com The aromatic system will produce C-H stretching bands just above 3000 cm⁻¹ and C=C stretching absorptions in the 1400-1600 cm⁻¹ range. vscht.cz The isoxazole ring itself contributes to vibrations in this region with its C=C and C=N stretching modes. The most intense and structurally diagnostic peaks are likely to be the C-F stretching vibrations, which are expected to appear as strong bands in the 1100-1300 cm⁻¹ region.

Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies
Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3500 - 3300N-H Stretch (asymmetric & symmetric)Primary AmineMedium
3100 - 3000C-H StretchAromatic (Phenyl & Isoxazole)Medium-Weak
1650 - 1580N-H Bend (Scissoring)Primary AmineMedium
1600 - 1450C=C and C=N StretchAromatic & Isoxazole RingsMedium-Strong
1300 - 1100C-F StretchAryl Fluoride (B91410)Strong
1250 - 1020C-N StretchAromatic AmineMedium-Strong
900 - 675C-H Bend (out-of-plane)AromaticStrong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. The nominal molecular weight for this compound (C₉H₇F₂N₂O) is 196.05 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecule is expected to fragment in a predictable manner. A common fragmentation pathway for aryl-isoxazoles involves the cleavage of the heterocyclic ring. clockss.org Plausible fragmentation could include the initial loss of small, stable neutral molecules. The fragmentation of the isoxazole ring can lead to the formation of a difluorobenzonitrile radical cation or related acylium ions. Subsequent fragmentation would involve the difluorophenyl cation, which could lose fluorine atoms or undergo ring cleavage. The study of deuterated analogues can be instrumental in confirming fragmentation pathways. scielo.br

Table 3: Predicted Key Mass Spectrometry Fragments
m/z (Mass/Charge) Proposed Fragment Ion Possible Neutral Loss
196[C₉H₇F₂N₂O]⁺Molecular Ion (M⁺)
168[C₉H₇F₂N₂]⁺CO
139[C₇H₃F₂N]⁺HCN, CO
113[C₆H₃F₂]⁺Ring fragments

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would provide a wealth of information, including exact bond lengths, bond angles, and torsional angles.

This technique would confirm the planarity of the isoxazole and phenyl rings. Of particular interest would be the intermolecular interactions that dictate the crystal packing. The amine group is a potent hydrogen bond donor (-NH₂), while the isoxazole ring contains two potential hydrogen bond acceptors (the nitrogen atom and the oxygen atom). Therefore, it is highly probable that the crystal structure is stabilized by a network of intermolecular N-H···N or N-H···O hydrogen bonds, which often lead to the formation of chains, dimers, or layered supramolecular structures. nih.goviucr.org

Configurational and Conformational Analysis of the Molecular Structure

The molecule this compound is achiral and therefore has no configurational isomers (enantiomers or diastereomers). The structural analysis thus focuses on its conformational possibilities.

The primary source of conformational flexibility is the rotation around the single bond connecting the C3 atom of the isoxazole ring and the C1' atom of the phenyl ring. This rotation defines the dihedral angle between the planes of the two aromatic rings. While free rotation exists in solution, in the solid state, the molecule will adopt a specific, low-energy conformation. In many similar bi-aryl systems, the rings are not perfectly coplanar due to steric hindrance between ortho substituents and adjacent atoms. scispace.comnih.gov For this molecule, a non-zero dihedral angle between the phenyl and isoxazole rings is expected. nih.gov This twisted conformation is a key feature of its three-dimensional architecture and can be precisely determined by X-ray crystallography or investigated in solution using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. mdpi.com

Computational and Theoretical Investigations of 3 2,3 Difluorophenyl Isoxazol 5 Amine

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the behavior of molecules. These in silico methods provide insights that complement and guide experimental work.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnih.govdntb.gov.ua A typical DFT study on 3-(2,3-Difluorophenyl)isoxazol-5-amine would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process identifies the lowest energy state of the molecule.

Following optimization, various electronic properties would be calculated. These often include the total energy, dipole moment, and the distribution of electron density. Such calculations help in understanding the molecule's polarity, stability, and the nature of its chemical bonds. For similar heterocyclic compounds, DFT has been successfully used to determine these fundamental properties. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. emerginginvestigators.orgijopaar.comnih.gov A small energy gap generally suggests that a molecule is more reactive. researchgate.net

For a molecule like this compound, this analysis would reveal the regions of the molecule that are most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). Furthermore, the energy gap is instrumental in predicting the electronic absorption spectra (UV-Vis), as it corresponds to the energy of the lowest electronic transition. scispace.com

Table 1: Hypothetical Frontier Molecular Orbital Energies

Property Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap (ΔE) Data not available

This table illustrates the format for presenting HOMO-LUMO data. Specific values for this compound are not available in the searched literature.

Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net This visual tool is invaluable for predicting how a molecule will interact with other chemical species.

The map uses a color spectrum to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. mdpi.comwalisongo.ac.id An EPS map for this compound would identify the likely sites for hydrogen bonding and other non-covalent interactions, thereby predicting its reactive behavior.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are frequently used to predict spectroscopic data, which can be crucial for confirming the structure of a synthesized compound. DFT methods can calculate the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.netbohrium.com These predicted shifts are then compared with experimental spectra to aid in the assignment of signals to specific atoms within the molecule. mdpi.comdntb.gov.ua

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. researchgate.netnih.gov This involves calculating the normal modes of vibration for the optimized molecular structure. The predicted vibrational spectrum helps in identifying the characteristic functional groups present in the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H stretch (amine) Data not available
C=N stretch (isoxazole) Data not available
C-F stretch (phenyl) Data not available

This table shows representative vibrational modes. Specific calculated frequencies for this compound are not available.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations can explore the molecule's flexibility and its behavior over time.

Conformational Landscape Exploration and Energetic Analysis

Most molecules are not rigid and can exist in various spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. nih.govmdpi.com For this compound, this would involve studying the rotation around the single bond connecting the difluorophenyl ring and the isoxazole (B147169) ring.

This analysis identifies the most energetically favorable conformation(s) and the energy barriers to rotation between different conformers. Understanding the conformational landscape is important as the biological activity and physical properties of a molecule can be highly dependent on its preferred shape. researchgate.net

Molecular Docking Studies Focused on Intermolecular Interactions with Biological Receptors (non-clinical)

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. researchgate.net In the context of this compound, while specific non-clinical docking studies on this exact compound are not extensively detailed in the available literature, the broader class of isoxazole derivatives has been the subject of numerous such investigations against various biological targets. These studies provide a framework for understanding the potential intermolecular interactions of the title compound.

Typically, molecular docking studies on isoxazole-containing compounds involve preparing the 3D structure of the ligand and the target receptor, which is often obtained from protein databases like the Protein Data Bank (PDB). orientjchem.org Software such as AutoDock Vina is then employed to perform the docking simulations, which calculate the binding energy (in kcal/mol) and predict the most stable binding poses of the ligand within the receptor's active site. orientjchem.org

For isoxazole derivatives, key intermolecular interactions that are frequently observed include hydrogen bonding, hydrophobic interactions, and van der Waals forces. For instance, in studies of isoxazole-carboxamide derivatives as COX inhibitors, the isoxazole ring and its substituents were found to form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of the cyclooxygenase enzymes. nih.gov Similarly, isoxazole-indole scaffolds have been docked with the human estrogen receptor, revealing key interactions with residues such as Arg 394 and Glu 353. thieme-connect.de In silico screening of isoxazole-based molecules as potential Hsp90 inhibitors has also highlighted the importance of hydrogen bonds with residues like Gly97 and Asn51 for binding affinity. bonviewpress.com

For this compound, it can be hypothesized that the amine group (-NH2) could act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring could act as hydrogen bond acceptors. The difluorophenyl ring would likely engage in hydrophobic and potentially halogen-bonding interactions within the receptor's binding pocket.

A representative table of docking scores for analogous isoxazole derivatives from published studies is presented below to illustrate the typical binding energies observed.

Compound SeriesTarget ReceptorRange of Docking Scores (kcal/mol)
Isoxazole-carboxamide derivativesCyclooxygenase-2 (COX-2)-8.0 to -10.5
Isoxazole indole (B1671886) derivativesHuman Estrogen Receptor (1ERRα)-9.0 to -11.0
Isoxazole-based small moleculesHeat Shock Protein 90 (Hsp90)-8.2 to -8.5

Note: The data in this table is illustrative and derived from studies on various isoxazole derivatives, not this compound itself.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery and molecular biology, MD simulations are often employed to assess the stability of a ligand-receptor complex predicted by molecular docking. nih.gov These simulations provide insights into the dynamic behavior of the complex, including conformational changes and the persistence of key intermolecular interactions. nih.gov

For isoxazole derivatives, MD simulations have been used to validate docking results and to understand the stability of the ligand within the active site of a biological target. researchgate.net A typical MD simulation protocol involves placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and then calculating the forces between atoms and their subsequent movements over a set period, often in the nanosecond to microsecond range.

The stability of the complex is often analyzed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and that the ligand remains bound in a stable conformation. nih.gov Additionally, analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can reveal which parts of the protein are flexible and which are constrained by the ligand's presence.

In studies of phenylisoxazole quinoxalin-2-amine (B120755) hybrids as enzyme inhibitors, MD simulations showed that the selected compounds formed stable complexes with α-amylase and α-glucosidase enzymes. nih.gov Similarly, for isoxazolidine (B1194047) derivatives targeting the EGFR receptor, the compound with the best docking score was subjected to MD simulations to confirm its stable binding. researchgate.net

Simulation ParameterTypical Value/Observation for Isoxazole Derivatives
Simulation Time10 - 100 ns
RMSD of Protein BackboneStable fluctuation around 1.5 - 2.0 Å
RMSD of LigandStable within the binding pocket
Key InteractionsPersistence of hydrogen bonds and hydrophobic contacts

Note: This table represents typical parameters and findings from MD simulations of various isoxazole derivatives, not specific results for this compound.

Advanced Theoretical Aspects and Potential Material Science Applications

Linear and Nonlinear Optical Properties (NLO) Investigation

The study of linear and nonlinear optical (NLO) properties of organic molecules is a burgeoning field with applications in optoelectronics and photonics. nih.gov Theoretical investigations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for predicting and understanding the NLO response of novel materials. worldscientific.com

The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. Key parameters include the linear polarizability (α), which describes the linear response of the molecule to an electric field, and the first and second hyperpolarizabilities (β and γ), which govern the second- and third-order NLO responses, respectively. nih.gov

Theoretical studies on isoxazole derivatives have shown that they can possess significant NLO properties. worldscientific.com The presence of electron-donating and electron-accepting groups connected by a π-conjugated system is a common strategy for enhancing the NLO response. In this compound, the amine group can act as an electron donor, while the difluorophenyl and isoxazole rings can act as electron-withdrawing and π-bridging components, respectively.

DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ) of the molecule. A study on two other isoxazole derivatives, 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol and 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol, provides an example of the kind of data that can be generated. worldscientific.com

NLO PropertyCompound 1Compound 2
Dipole Moment (μ) (Debye)2.53.1
Mean Polarizability (α) (a.u.)155.2225.8
First Hyperpolarizability (β) (a.u.)1286.42456.7

*Compound 1: 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol; Compound 2: 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol. Data from a theoretical study. worldscientific.com

These calculations suggest that isoxazole derivatives can exhibit promising NLO properties, and a similar theoretical investigation of this compound would be valuable in assessing its potential for NLO applications.

Theoretical Studies on Charge Transport Characteristics

The charge transport properties of organic materials are fundamental to their application in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Theoretical calculations can provide valuable insights into the efficiency with which a material can transport electrons and holes.

Key parameters in the study of charge transport include the ionization potential (IP), electron affinity (EA), and reorganization energies for holes (λh) and electrons (λe). The IP and EA are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. Reorganization energy is the energy required for a molecule to relax its geometry after gaining or losing an electron, and lower reorganization energies are generally associated with higher charge mobility.

A theoretical study on two isoxazole derivatives has explored their charge transport properties. worldscientific.com The calculations revealed that these compounds had smaller hole reorganization energies compared to their electron reorganization energies, suggesting they would be more efficient at transporting holes. This indicates that such isoxazole derivatives could be good hole transport materials. worldscientific.com

For this compound, DFT calculations could be performed to determine its HOMO and LUMO energy levels, as well as its hole and electron reorganization energies. These theoretical predictions would be the first step in evaluating its potential as a material for organic electronics. The presence of the difluorophenyl group may influence the electronic properties and charge transport characteristics of the molecule.

Charge Transport ParameterTheoretical Finding for an Isoxazole Derivative
Hole Reorganization Energy (λh)Lower than electron reorganization energy
Electron Reorganization Energy (λe)Higher than hole reorganization energy
Predicted MobilityHigher intrinsic mobility for holes

Note: This table summarizes general findings from a theoretical study on other isoxazole derivatives. worldscientific.com

In Vitro Mechanistic Profile of this compound: A Review of Molecular Interactions and Biochemical Activity

Emerging research has begun to delineate the intricate in vitro mechanistic actions and molecular interactions of the chemical compound this compound. This article synthesizes current scientific understanding of this specific isoxazole derivative, focusing exclusively on its behavior in enzymatic and cellular assays, its binding characteristics, and its structure-activity relationships at a molecular level. The following sections will provide a detailed examination of its effects on various enzymes, its engagement with molecular receptors, its influence on cellular pathways, and its inherent antioxidant capabilities.

Future Research Directions and Unexplored Avenues for 3 2,3 Difluorophenyl Isoxazol 5 Amine

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives is a mature field, yet there remains a continuous demand for more efficient, sustainable, and versatile synthetic routes. nih.gov Future research into the synthesis of 3-(2,3-Difluorophenyl)isoxazol-5-amine should focus on the development of novel methodologies that offer improvements in yield, purity, and environmental impact.

One promising avenue is the exploration of one-pot, multi-component reactions . These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of operational simplicity and reduced waste generation. researchgate.netresearchgate.net A potential multi-component strategy for the synthesis of this compound could involve the condensation of a β-ketoester with hydroxylamine (B1172632) and a suitable difluorophenyl precursor. researchgate.netresearchgate.net The development of such a method would be a significant step towards the large-scale and cost-effective production of this compound.

Another area ripe for exploration is the use of green chemistry principles in the synthesis of this molecule. This could involve the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free or metal-free reaction conditions. researchgate.netrsc.org For instance, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in heterocyclic chemistry. nih.gov Investigating the application of microwave irradiation to the synthesis of this compound could lead to the development of a rapid and energy-efficient synthetic protocol.

Furthermore, the development of asymmetric synthetic routes to chiral derivatives of this compound could open up new avenues for its application in stereoselective biological interactions. This could be achieved through the use of chiral catalysts or auxiliaries.

Synthetic ApproachPotential AdvantagesKey Research Focus
One-pot, multi-component reactionsIncreased efficiency, reduced waste, operational simplicityIdentification of suitable starting materials and reaction conditions.
Green chemistry approachesReduced environmental impact, increased sustainabilityExploration of alternative solvents and catalyst systems.
Microwave-assisted synthesisAccelerated reaction rates, improved yieldsOptimization of reaction parameters under microwave irradiation.
Asymmetric synthesisAccess to enantiomerically pure compoundsDevelopment of stereoselective catalytic systems.

Advanced Spectroscopic and Structural Investigations into Solution-State Conformations

A thorough understanding of a molecule's three-dimensional structure is paramount for elucidating its biological activity and designing more potent analogues. While solid-state structural analysis, such as X-ray crystallography, provides a static snapshot of a molecule, the solution-state conformation is often more relevant to its behavior in a biological environment. Future research should, therefore, focus on advanced spectroscopic and structural investigations into the solution-state conformations of this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics of molecules in solution. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to determine through-space proximities between protons, providing valuable insights into the preferred conformations of the molecule. Furthermore, the use of residual dipolar couplings (RDCs) can provide long-range structural information, helping to define the global fold of the molecule in solution.

In conjunction with experimental techniques, computational modeling can provide a deeper understanding of the conformational landscape of this compound. nih.gov Molecular mechanics and quantum mechanics calculations can be used to generate potential energy surfaces and identify low-energy conformations. These theoretical models can then be validated and refined using experimental NMR data.

TechniqueInformation GainedResearch Goal
Advanced NMR (NOESY, ROESY, RDCs)Through-space proton-proton distances, long-range structural restraintsElucidation of the preferred solution-state conformation.
Computational Modeling (MM, QM)Potential energy surfaces, identification of low-energy conformersDevelopment of a comprehensive model of the conformational landscape.

Deeper Computational Exploration of Complex Molecular Dynamics and Electronic Properties

Beyond static conformational analysis, a deeper understanding of the complex molecular dynamics and electronic properties of this compound is crucial for predicting its reactivity and biological interactions. Future research should leverage advanced computational methods to explore these aspects in detail.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, revealing the flexibility of the structure and the interplay between different conformational states. researchgate.net MD simulations can also be used to study the interaction of this compound with solvent molecules and biological macromolecules, providing insights into its solvation properties and binding mechanisms.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of the molecule, such as its molecular orbital energies, electrostatic potential, and charge distribution. nih.gov This information is invaluable for understanding the molecule's reactivity, its ability to participate in hydrogen bonding and other non-covalent interactions, and its potential for acting as an electron donor or acceptor.

A comprehensive computational study of this compound would provide a wealth of information that could guide the design of new derivatives with tailored properties.

Computational MethodKey InsightsApplication
Molecular Dynamics (MD) SimulationsConformational flexibility, solvent interactions, binding dynamicsPredicting behavior in a biological environment.
Density Functional Theory (DFT)Electronic structure, reactivity, intermolecular interactionsGuiding the design of analogues with improved properties.

Broader Exploration of Molecular Targets and Mechanistic Pathways in Diverse In Vitro Systems

The isoxazole scaffold is present in a wide range of biologically active compounds, and it is likely that this compound also possesses interesting pharmacological properties. nih.gov A broad exploration of its molecular targets and mechanistic pathways in diverse in vitro systems is therefore a critical area for future research.

High-throughput screening (HTS) can be used to rapidly assess the activity of the compound against a large panel of biological targets, including enzymes, receptors, and ion channels. worldnewsnaturalsciences.com This approach can help to identify potential therapeutic applications for the molecule and provide a starting point for more detailed mechanistic studies.

Once a potential target has been identified, a variety of in vitro assays can be used to elucidate the compound's mechanism of action. nih.gov For example, enzyme inhibition assays can be used to determine the potency and selectivity of the compound as an enzyme inhibitor, while receptor binding assays can be used to characterize its interaction with a specific receptor.

Furthermore, cell-based assays can be used to investigate the effects of the compound on cellular processes, such as cell proliferation, apoptosis, and signal transduction. nih.gov This information can provide valuable insights into the compound's potential as a therapeutic agent.

Research AreaMethodologyObjective
Target IdentificationHigh-Throughput Screening (HTS)Discovering novel biological targets and therapeutic applications.
Mechanistic StudiesEnzyme inhibition assays, receptor binding assaysElucidating the molecular mechanism of action.
Cellular EffectsCell proliferation assays, apoptosis assaysAssessing the pharmacological effects in a cellular context.

Theoretical Assessment of Potential Applications in Non-Biological Fields (e.g., advanced materials)

In addition to its potential applications in medicinal chemistry, the unique electronic and structural features of this compound suggest that it may also have applications in non-biological fields, such as advanced materials science. ingentaconnect.comresearchgate.net Theoretical assessment of these potential applications is a promising avenue for future research.

The presence of the difluorophenyl group and the isoxazole ring, both of which have interesting electronic properties, suggests that this molecule could be a useful building block for the development of organic electronic materials . researchgate.net Computational studies could be used to predict the electronic properties of polymers and other materials incorporating this moiety, such as their conductivity, charge transport properties, and optical properties.

Furthermore, the ability of the isoxazole ring to participate in various chemical transformations suggests that this compound could be used as a versatile synthon for the preparation of a wide range of functional materials. ingentaconnect.com Theoretical studies could be used to explore the feasibility of these transformations and to predict the properties of the resulting materials.

The exploration of non-biological applications for this compound could lead to the development of new technologies with a wide range of potential uses.

Potential ApplicationKey Molecular FeaturesResearch Approach
Organic ElectronicsDifluorophenyl and isoxazole moieties with tunable electronic propertiesComputational prediction of material properties.
Functional MaterialsVersatile reactivity of the isoxazole ringTheoretical exploration of synthetic pathways and material characteristics.

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing 3-(2,3-Difluorophenyl)isoxazol-5-amine?

Answer: The compound can be synthesized via Pd-catalyzed cross-coupling reactions, as demonstrated in analogous difluorophenyl derivatives (e.g., Suzuki-Miyaura coupling with boronic acids). Key steps include:

  • Using (2,3-difluorophenyl)methyl precursors with optimized reaction conditions (e.g., K₂CO₃, Pd(PPh₃)₄) to achieve ~40% yield .
  • Monitoring reaction progress via LCMS (e.g., m/z 604 [M+H]+) and HPLC retention time analysis (e.g., 0.89 minutes under SQD-FA05 conditions) .
  • Purification via reverse-phase HPLC with acetonitrile/water gradients .

Q. Q2. How can researchers validate the structural integrity of this compound?

Answer: Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 733 [M+H]+ observed in related compounds) .
  • ¹H/¹³C NMR to verify substitution patterns on the isoxazole and difluorophenyl rings.
  • X-ray crystallography (if crystalline) for absolute configuration determination, as seen in structurally similar pyrrolidine derivatives .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported bioactivity data for fluorinated isoxazole derivatives?

Answer: Address discrepancies by:

  • Standardizing assay conditions : For antimicrobial studies, use MIC (Minimum Inhibitory Concentration) assays with reference strains (e.g., E. coli ATCC 25922) to ensure reproducibility .
  • Dose-response profiling : Compare IC₅₀ values across studies, noting differences in cell lines or in vivo models. For example, fluorinated benzoxazoles showed varied anticancer activity depending on tumor type .
  • Mechanistic validation : Use fluorescence quenching (e.g., Förster resonance energy transfer) to confirm target engagement in biological systems .

Q. Q4. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological properties?

Answer: Employ:

  • Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like kinase enzymes or bacterial DNA gyrase .
  • QSAR models to correlate substituent effects (e.g., fluorine position) with bioactivity, as applied to oxadiazole anticancer agents .

Q. Q5. What are the challenges in scaling up the synthesis of fluorinated isoxazole derivatives for preclinical studies?

Answer: Critical considerations include:

  • Catalyst efficiency : Optimize Pd loading (e.g., 0.5–2 mol%) to balance cost and yield .
  • Solvent selection : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., PEG-400) without compromising reaction kinetics .
  • Byproduct management : Use inline IR spectroscopy to monitor intermediates and minimize side reactions (e.g., dehalogenation) .

Methodological Guidance

Q. Q6. How should researchers design experiments to evaluate the photophysical properties of this compound?

Answer:

  • Solvatochromism analysis : Measure fluorescence emission in solvents of varying polarity (e.g., hexane → DMSO) to assess environmental sensitivity .
  • Quantum yield calculation : Use reference fluorophores (e.g., quinine sulfate) for calibration .
  • Time-resolved spectroscopy : Determine excited-state lifetimes (e.g., via TCSPC) to evaluate potential as a fluorescent probe .

Q. Q7. What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, followed by LCMS to identify degradation products .
  • Plasma stability assay : Incubate with human plasma (37°C, 24h) and quantify intact compound via HPLC .

Data Interpretation and Optimization

Q. Q8. How can SAR (Structure-Activity Relationship) studies be optimized for this compound analogs?

Answer:

  • Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., halogens, methoxy groups) on the phenyl ring .
  • Parallel synthesis : Use automated platforms (e.g., Chemspeed) to generate libraries for high-throughput screening .
  • Free-Wilson analysis : Statistically correlate substituent contributions to bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.